molecular formula C12H16N4OS2 B12154607 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide CAS No. 904805-37-4

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B12154607
CAS No.: 904805-37-4
M. Wt: 296.4 g/mol
InChI Key: FWWBILBIROPJIM-UHFFFAOYSA-N
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Description

4-Thiazoleacetamide, 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazoleacetamide, 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetamide, 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

4-Thiazoleacetamide, 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazoleacetamide, 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazoleacetamide, 2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- is unique due to the combination of thiazole and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in medicinal chemistry and other fields .

Properties

CAS No.

904805-37-4

Molecular Formula

C12H16N4OS2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C12H16N4OS2/c1-7(2)4-11-15-16-12(19-11)14-10(17)5-9-6-18-8(3)13-9/h6-7H,4-5H2,1-3H3,(H,14,16,17)

InChI Key

FWWBILBIROPJIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=NN=C(S2)CC(C)C

Origin of Product

United States

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